molecular formula C9H14BrN5 B1283925 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine CAS No. 893612-22-1

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine

Cat. No.: B1283925
CAS No.: 893612-22-1
M. Wt: 272.15 g/mol
InChI Key: SHBAZYWQPREMSZ-UHFFFAOYSA-N
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Description

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a bromine atom and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Diazepane Substitution: The diazepane ring is introduced via nucleophilic substitution reactions, where the pyrazine derivative reacts with a diazepane precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The diazepane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their kinase inhibitory activity and are used in cancer research.

Uniqueness

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine is unique due to the presence of both a bromine atom and a diazepane ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN5/c10-7-6-13-8(11)9(14-7)15-4-1-2-12-3-5-15/h6,12H,1-5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBAZYWQPREMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587510
Record name 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-22-1
Record name 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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